molecular formula C22H25N3O B606339 BRD0209 CAS No. 1597439-87-6

BRD0209

Cat. No. B606339
CAS RN: 1597439-87-6
M. Wt: 347.46
InChI Key: YKPIWOGXCSQLFH-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD0209 is a highly selective and potent GSK3 inhibitor. BRD0209 demonstrates in vivo efficacy in a dopaminergic signaling paradigm modeling mood-related disorders. The mood stabilizer lithium, the first-line treatment for bipolar disorder, is hypothesized to exert its effects through direct inhibition of glycogen synthase kinase 3 (GSK3).

Scientific Research Applications

Biospecimen Research and Quality Improvement

Research has shown that the National Cancer Institute's Biospecimen Research Database (BRD) is a vital resource for improving the quality of biospecimens used in cancer research. This database aims to standardize biospecimen collection and processing practices, which can significantly impact research outcomes due to variability. The BRD provides access to peer-reviewed articles, standard operating procedures (SOPs), and evidence-based procedural guidelines, contributing to the enhancement of biospecimen quality (Engel, Greytak, Guan, & Moore, 2016).

Advancements in Clinical Research Semantics

The Biomedical Research Integrated Domain Group (BRIDG) project is another example of a scientific initiative involving BRD. This project, a collaborative effort including the National Cancer Institute and other prominent organizations, focuses on developing a model to enhance the understanding of clinical research semantics. The BRIDG model incorporates harmonized semantics from diverse projects, supporting semantic interoperability across applications, which is crucial for streamlined and effective clinical research (Fridsma, Evans, Hastak, & Mead, 2008).

Enhancing Biospecimen Science

Research has been conducted on how various methods of biospecimen collection, processing, and storage affect downstream analysis. The NCI Biospecimen Research Network (BRN) program focuses on Biospecimen Science research to understand how pre-analytical factors influence the molecular integrity of biospecimens. This research aids in developing best practice SOPs for research and clinical trials biospecimens (Moore, Engel, Greytak, Bass, & Vaught, 2013).

properties

CAS RN

1597439-87-6

Product Name

BRD0209

Molecular Formula

C22H25N3O

Molecular Weight

347.46

IUPAC Name

(S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C22H25N3O/c1-21(2)11-15-17(16(26)12-21)22(3,14-7-5-4-6-8-14)18-19(13-9-10-13)24-25-20(18)23-15/h4-8,13H,9-12H2,1-3H3,(H2,23,24,25)/t22-/m1/s1

InChI Key

YKPIWOGXCSQLFH-JOCHJYFZSA-N

SMILES

O=C1C2=C(NC3=NNC(C4CC4)=C3[C@]2(C)C5=CC=CC=C5)CC(C)(C)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BRD0209;  BRD 0209;  BRD-0209; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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